

Application of Pentamethylheptane Isomers in Jet Fuel Formulation

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Compound of Interest

Compound Name: 2,3,4,5,6-Pentamethylheptane

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Application Notes

Highly branched alkanes are crucial components in both conventional and sustainable aviation fuels (SAF), influencing key performance characteristics such as combustion efficiency and cold-weather operability. Among these, isomers of pentamethylheptane, particularly 2,2,4,6,6-pentamethylheptane, have garnered significant attention as a valuable constituent in jet fuel formulations. This colorless liquid, a highly branched isomer of n-dodecane, is noted for its high stability and low reactivity compared to its straight-chain counterparts.^[1]

One of the primary applications of high-purity 2,2,4,6,6-pentamethylheptane is as a primary reference fuel in determining the cetane number of diesel fuels, as specified in ASTM D613.^[2] Its well-defined combustion characteristics make it an ideal standard for calibrating engine test procedures. This application underscores its importance in establishing fuel quality standards.

In the context of jet fuel, pentamethylheptane isomers are significant for their role in surrogate fuel mixtures. These surrogates are simplified blends of a few known compounds designed to emulate the physical and chemical properties of complex, multi-component fuels like Jet A-1. The use of surrogates is essential for computational fluid dynamics and kinetic modeling of combustion processes, where simulating the behavior of hundreds of individual hydrocarbons is computationally prohibitive. 2,2,4,6,6-pentamethylheptane is a valuable component in these surrogates due to its well-characterized properties and its ability to represent the highly branched paraffinic fraction of jet fuels.

Furthermore, with the increasing focus on Sustainable Aviation Fuels (SAFs), the role of specific isoparaffins like pentamethylheptane is becoming even more critical. SAFs produced from renewable sources, such as hydroprocessed esters and fatty acids (HEFA) or alcohol-to-jet (ATJ) pathways, often have a high concentration of specific branched alkanes. For instance, ATJ fuels have been found to contain significant quantities of 2,2,4,6,6-pentamethylheptane.[3] The favorable properties of these isomers, such as a low freezing point and clean combustion, contribute to the overall quality and performance of the blended SAF. The presence of branched alkanes helps to decrease the boiling and freezing points of the fuel mixture.

The formulation of jet fuel is a meticulous process governed by stringent international standards, primarily ASTM D1655 for conventional jet fuels and ASTM D7566 for synthetic and blended fuels. These standards dictate a range of critical properties, including density, viscosity, flash point, freezing point, and heat of combustion, to ensure safe and reliable aircraft operation under all conditions. Pentamethylheptane isomers, with their specific physical and chemical characteristics, can be strategically used in blending to help meet these rigorous specifications.

Data Presentation

The following table summarizes the key physical and chemical properties of 2,2,4,6,6-pentamethylheptane, a prominent isomer of pentamethylheptane used in jet fuel research and formulation.

Property	Value	Units	Reference
Molecular Formula	C12H26	-	[4]
Molecular Weight	170.34	g/mol	[2]
Density (15 °C)	0.74	g/cm ³	[2]
Density (20 °C)	0.75	g/cm ³	
Boiling Point	175 - 180	°C	[2][5]
Freezing Point	-67	°C	[6]
Flash Point	37 - 48	°C	[5][6][7]
Vapor Pressure (25 °C)	1.4	mm Hg	[6]
Purity	>98.0	%(GC)	

Experimental Protocols

The following are detailed protocols for the determination of key jet fuel properties, based on standard ASTM methods. These protocols are essential for evaluating the suitability of pentamethylheptane isomers as a blending component in jet fuel formulations.

Protocol 1: Density Determination (Based on ASTM D4052)

Objective: To determine the density of liquid hydrocarbons using a digital density meter.

Apparatus:

- Digital Density Meter with an oscillating U-tube.
- Syringe or automated sampler for sample injection.
- Temperature-controlled bath.
- Calibrating fluids with known densities.

Procedure:

- **Calibration:** Calibrate the digital density meter according to the manufacturer's instructions using certified reference materials.
- **Sample Preparation:** Ensure the sample is homogenous and free of air bubbles.
- **Sample Injection:** Introduce a small volume (approximately 1-2 mL) of the sample into the oscillating sample tube of the density meter.^[8] This can be done manually with a syringe or using an automated injection system.
- **Temperature Equilibration:** Allow the sample to reach thermal equilibrium at the desired test temperature, typically 15°C for jet fuel.
- **Measurement:** The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample. This frequency change is then used to calculate the density of the sample based on the calibration data.^[8]
- **Data Recording:** Record the density value displayed by the instrument.
- **Cleaning:** Thoroughly clean the sample tube with appropriate solvents and dry it before introducing the next sample.

Protocol 2: Kinematic Viscosity (Based on ASTM D445)

Objective: To determine the kinematic viscosity of liquid petroleum products.

Apparatus:

- Calibrated glass capillary viscometer.
- Temperature-controlled viscometer bath.
- Timing device (stopwatch).
- Viscometer holders.

Procedure:

- **Sample Preparation:** For transparent liquids, ensure the sample is homogenous and degas if necessary. For opaque liquids, homogenize by heating and stirring, and filter to remove particulates.[\[9\]](#)
- **Viscometer Charging:** Charge the viscometer with the sample in a manner that avoids the introduction of air bubbles.
- **Temperature Equilibration:** Place the charged viscometer in the temperature-controlled bath set to the desired temperature (e.g., -20°C for jet fuel). Allow at least 30 minutes for the sample to reach thermal equilibrium.[\[9\]](#)
- **Flow Measurement:** Using suction or pressure, draw the liquid into the working capillary and timing bulb. Measure the time it takes for the liquid meniscus to pass between two calibrated marks on the viscometer.[\[10\]](#)
- **Repeat Measurement:** Perform a second measurement. The two flow times should agree within the specified repeatability of the method.
- **Calculation:** Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.[\[10\]](#)
- **Cleaning:** Thoroughly clean the viscometer with appropriate solvents and dry it after each use.

Protocol 3: Flash Point (Based on ASTM D93)

Objective: To determine the flash point of petroleum products using a Pensky-Martens closed-cup tester.

Apparatus:

- Pensky-Martens closed-cup apparatus (manual or automated).
- Ignition source (gas flame or electric ignitor).
- Stirrer.
- Temperature measuring device.

Procedure:

- **Sample Preparation:** Fill the test cup with the sample to the specified level.
- **Heating and Stirring:** Heat the sample at a controlled rate while continuously stirring.[\[11\]](#)
- **Ignition Test:** At specified temperature intervals, apply the ignition source to the vapor space above the liquid surface.
- **Flash Point Determination:** The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[\[12\]](#)
- **Data Recording:** Record the temperature at which the flash occurs.

Protocol 4: Freezing Point (Based on ASTM D2386)

Objective: To determine the temperature at which solid hydrocarbon crystals form in aviation fuels upon cooling and disappear upon warming.

Apparatus:

- Jacketed sample tube.
- Stirrer.
- Thermometer.
- Cooling bath (e.g., dry ice and acetone).

Procedure:

- **Sample Preparation:** Place 25 mL of the fuel into the clean, dry, jacketed sample tube.[\[13\]](#)
- **Assembly:** Insert the thermometer and stirrer into the sample tube, ensuring the thermometer bulb is positioned correctly.
- **Cooling:** Immerse the jacketed sample tube in the cooling bath and begin stirring the sample.

- Observation: Continue cooling and stirring, observing the sample for the first appearance of solid hydrocarbon crystals.
- Warming: Once crystals appear, remove the sample tube from the cooling bath and allow it to warm up slowly while continuing to stir.
- Freezing Point Determination: The freezing point is the temperature at which the last of the hydrocarbon crystals disappear.[\[14\]](#)[\[15\]](#)
- Data Recording: Record the temperature of crystal disappearance as the freezing point.

Protocol 5: Carbon and Hydrogen Content (Based on ASTM D5291)

Objective: To determine the carbon and hydrogen content of petroleum products using an instrumental analyzer.

Apparatus:

- CHN Elemental Analyzer.
- Microbalance.
- Tin capsules.

Procedure:

- Sample Preparation: Weigh a small, precise amount of the liquid sample into a tin capsule. For volatile samples, use a sealed tin cup.[\[16\]](#)
- Combustion: Introduce the sample into the combustion furnace of the CHN analyzer, where it is combusted in a pure oxygen environment. This converts the carbon in the sample to carbon dioxide (CO₂) and the hydrogen to water (H₂O).[\[17\]](#)
- Gas Separation and Detection: The combustion gases are passed through a series of traps and columns to separate the CO₂ and H₂O from other gases. The amounts of CO₂ and H₂O are then measured by detectors (e.g., infrared cells).[\[17\]](#)

- **Calculation:** The instrument's software calculates the mass percentages of carbon and hydrogen in the original sample based on the detected amounts of CO₂ and H₂O.
- **Calibration:** The instrument is calibrated using certified reference materials with known carbon and hydrogen content.

Protocol 6: Smoke Point (Based on ASTM D1322)

Objective: To determine the smoke point of kerosene and aviation turbine fuel, which indicates the fuel's tendency to produce soot.

Apparatus:

- Smoke point lamp with a woven wick.
- Wick tube.
- Ignition source.

Procedure:

- **Wick Preparation:** Soak a clean, dry wick in the fuel sample.[\[18\]](#)
- **Sample Introduction:** Introduce 10-20 mL of the sample into the lamp's fuel reservoir.[\[18\]](#)
- **Flame Adjustment:** Light the wick and adjust the flame to a height of approximately 10 mm.
- **Smoke Point Determination:** Gradually increase the flame height until a smoky tail is observed. The smoke point is the maximum flame height in millimeters that can be achieved without smoking.[\[19\]](#)
- **Data Recording:** Record the maximum non-smoking flame height to the nearest 0.5 mm.[\[18\]](#)

Protocol 7: Heat of Combustion (Based on ASTM D240)

Objective: To determine the heat of combustion of liquid hydrocarbon fuels using a bomb calorimeter.

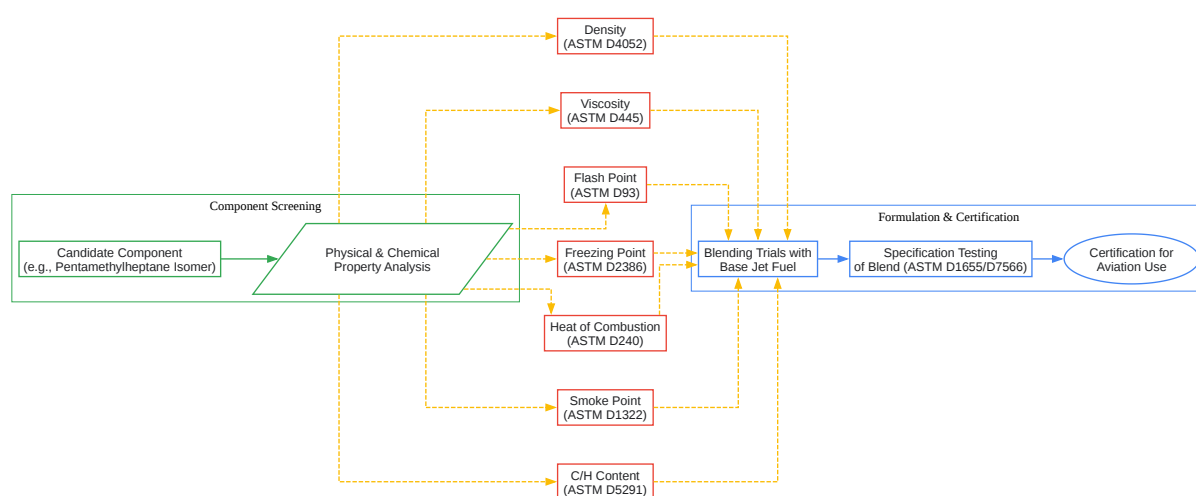
Apparatus:

- Bomb calorimeter.
- Oxygen bomb.
- Sample cup.
- Firing wire.
- Temperature measuring device.

Procedure:

- Sample Preparation: Weigh a precise amount of the fuel sample into the sample cup.
- Bomb Assembly: Place the sample cup in the oxygen bomb, attach the firing wire, and add a small amount of water to the bomb.
- Pressurization: Seal the bomb and charge it with oxygen to a specified pressure.
- Calorimeter Assembly: Submerge the charged bomb in the water-filled calorimeter bucket.
- Ignition and Temperature Measurement: Ignite the sample and record the temperature change of the water in the calorimeter.
- Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of acids and the heat of combustion of the firing wire.[\[20\]](#)

Mandatory Visualization



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Caption: Workflow for evaluating a new jet fuel component.

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